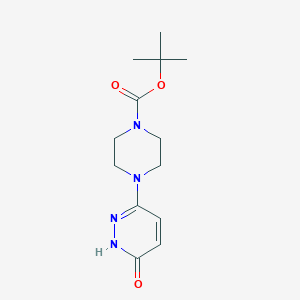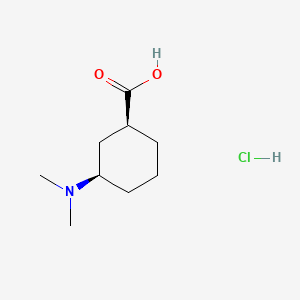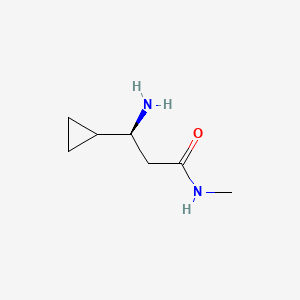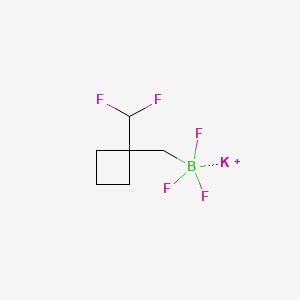
Potassium ((1-(difluoromethyl)cyclobutyl)methyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide typically involves the reaction of {[1-(difluoromethyl)cyclobutyl]methyl}boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired potassium trifluoroboranuide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide include palladium catalysts, bases such as potassium phosphate, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). Reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from reactions involving this compound include various substituted cyclobutyl derivatives, boronic acids, and boronates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the presence of a palladium catalyst, the compound undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoroborate
- Potassium difluoromethylborate
- Potassium cyclobutylborate
Uniqueness
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide is unique due to the presence of both difluoromethyl and cyclobutyl groups, which impart distinct chemical properties. This compound exhibits higher reactivity and selectivity in cross-coupling reactions compared to other similar compounds, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C6H9BF5K |
|---|---|
Molekulargewicht |
226.04 g/mol |
IUPAC-Name |
potassium;[1-(difluoromethyl)cyclobutyl]methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5.K/c8-5(9)6(2-1-3-6)4-7(10,11)12;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
DKNNNTUMBICPSU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1(CCC1)C(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



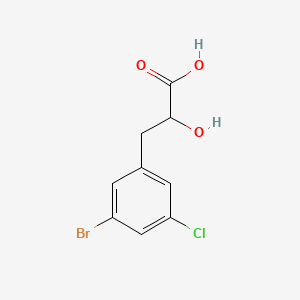


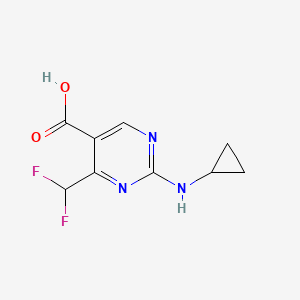
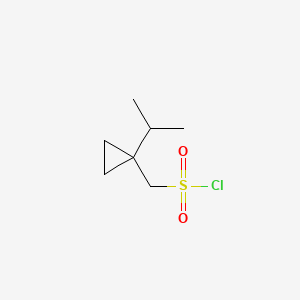
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)


